Tri-tert-butylchlorosilane
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Overview
Description
Tri-tert-butylchlorosilane is an organosilicon compound with the chemical formula (C₄H₉)₃SiCl. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylchlorosilane can be synthesized through the reaction of tert-butyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
3(C4H9)Cl+SiCl4→(C4H9)3SiCl+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylsilanol and hydrochloric acid.
Reduction: It can be reduced to form tri-tert-butylsilane.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products include various organosilicon compounds depending on the nucleophile used.
Hydrolysis: The major products are tert-butylsilanol and hydrochloric acid.
Reduction: The major product is tri-tert-butylsilane.
Scientific Research Applications
Tri-tert-butylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is used in the development of silicon-based drugs and drug delivery systems.
Industry: It is used in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of tri-tert-butylchlorosilane involves the formation of a reactive intermediate that can undergo various chemical transformations. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorosilane: Similar in structure but with two tert-butyl groups instead of three.
Triethylchlorosilane: Similar in reactivity but with ethyl groups instead of tert-butyl groups.
Trimethylchlorosilane: Similar in reactivity but with methyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butylchlorosilane is unique due to its high steric hindrance provided by the three bulky tert-butyl groups. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
56348-24-4 |
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Molecular Formula |
C12H27ClSi |
Molecular Weight |
234.88 g/mol |
IUPAC Name |
tritert-butyl(chloro)silane |
InChI |
InChI=1S/C12H27ClSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
DJECDCLXTNZYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Cl |
Origin of Product |
United States |
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